Product packaging for Barium ruthenium trioxide(Cat. No.:CAS No. 12009-17-5)

Barium ruthenium trioxide

Cat. No.: B082025
CAS No.: 12009-17-5
M. Wt: 286.4 g/mol
InChI Key: LHLZHLRVCCLSMQ-UHFFFAOYSA-N
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Description

Barium ruthenium trioxide (BaRuO3), or barium ruthenate, is a significant inorganic compound in catalytic and materials science research. Its primary research value lies in its application as a highly effective promoter for ruthenium-based catalysts in the ammonia synthesis reaction (N₂ + 3H₂ → 2NH₃) . Ruthenium catalysts promoted with barium represent a second-generation class of materials that demonstrate high activity under milder conditions compared to traditional iron-based catalysts, making them a promising and energy-efficient alternative for the Haber-Bosch process . The precise mechanism of barium's promotional effect is a key area of scientific inquiry, with evidence pointing to a dual role. Barium species, often present as BaOₓ on the ruthenium surface, are suggested to act as electron donors, increasing the electron density on the ruthenium metal and thereby facilitating the critical dissociation of the N₂ molecule . Concurrently, barium also functions as a structural promoter, enhancing the dispersion of ruthenium nanoparticles and helping to prevent their sintering under reaction conditions, which is crucial for maintaining long-term catalytic activity and stability . Recent research continues to explore the use of this compound in conjunction with advanced oxide supports to further enhance performance and stability in ammonia synthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaO3Ru B082025 Barium ruthenium trioxide CAS No. 12009-17-5

Properties

CAS No.

12009-17-5

Molecular Formula

BaO3Ru

Molecular Weight

286.4 g/mol

IUPAC Name

barium(2+);oxygen(2-);ruthenium(4+)

InChI

InChI=1S/Ba.3O.Ru/q+2;3*-2;+4

InChI Key

LHLZHLRVCCLSMQ-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Ru+4].[Ba+2]

Canonical SMILES

[O-2].[O-2].[O-2].[Ru+4].[Ba+2]

Other CAS No.

12009-17-5

Synonyms

barium ruthenium trioxide

Origin of Product

United States

Synthesis Methodologies and Polymorph Engineering of Barium Ruthenium Trioxide

Bulk Synthesis Techniques for BaRuO3

Bulk synthesis methods are primarily aimed at producing polycrystalline powders or single crystals of BaRuO3. The choice of technique directly influences the resulting crystallographic phase.

The traditional and most common method for synthesizing perovskite oxides is the solid-state reaction. ebrary.net This high-temperature synthesis route is typically used to produce the most stable polymorph of BaRuO3 under ambient pressure, the nine-layered rhombohedral (9R) structure. scispace.comiphy.ac.cn

The process involves:

Precursor Mixing : Stoichiometric amounts of high-purity precursor materials, such as barium carbonate (BaCO3) and ruthenium dioxide (RuO2), are intimately mixed. iphy.ac.cn Fine powders are used to maximize the contact surface area between the reactants. ebrary.net

Calcination : The mixture is heated to high temperatures, often above 1000°C, for extended periods (12-24 hours) to facilitate the interdiffusion of cations and the formation of the desired perovskite phase. ebrary.net Pelletizing the mixture can be performed to ensure close contact between the reactant particles. ebrary.net

This method is effective for producing the thermodynamically stable 9R phase but is generally unsuitable for obtaining the metastable polymorphs of BaRuO3.

High-pressure synthesis is a critical technique for accessing metastable phases of BaRuO3 that are not stable at ambient pressure. scispace.comiphy.ac.cn Applying high pressure favors the formation of denser crystal structures. scispace.com By systematically increasing the pressure, a sequence of structural transformations can be induced, moving from the 9R phase to the four-layered hexagonal (4H), then to the six-layered hexagonal (6H), and finally to the cubic perovskite (3C) structure. scispace.comiphy.ac.cn

The following table summarizes the conditions used to synthesize different BaRuO3 polymorphs.

PolymorphPressure (GPa)Temperature (°C)Resulting Structure
4H-BaRuO3 31000Four-Layered Hexagonal nih.gov
6H-BaRuO3 51000Six-Layered Hexagonal nih.govresearchgate.net
3C-BaRuO3 181000 - 1100Cubic Perovskite iphy.ac.cnnih.govnih.gov

The cubic perovskite BaRuO3, which possesses a simple, corner-shared RuO6 octahedral network, is of particular interest for its ferromagnetic properties. nih.govosti.gov Its synthesis requires extreme pressures, close to those found at the boundary of the Earth's upper and lower mantle. iphy.ac.cn

The sol-gel method is a wet-chemical technique that offers advantages over solid-state reactions, including better homogeneity, lower synthesis temperatures, and control over particle size and morphology. mdpi.commdpi.com While less commonly reported for BaRuO3 specifically, it is a versatile route for producing complex oxides, including other perovskites like BaZrO3 and LaFeO3. researchgate.netresearchgate.net

The general sol-gel process involves:

Sol Formation : Metal precursors (often alkoxides or inorganic salts) are dissolved in a solvent, followed by hydrolysis and polycondensation reactions to form a colloidal suspension, or "sol". mdpi.comosti.gov

Gelation : The sol particles link together to form a continuous network, or "gel," which extends throughout the liquid medium.

Drying and Calcination : The gel is dried to remove the solvent and then calcined at a relatively low temperature to crystallize the final oxide product.

This method's ability to produce highly reactive, nanocrystalline powders makes it a promising route for creating BaRuO3 with specific morphologies or for potentially lowering the temperature required for crystallization. nih.gov

Thin Film Growth and Epitaxial Stabilization of BaRuO3

For applications in oxide electronics, high-quality thin films of BaRuO3 are required. Thin film deposition techniques, particularly those involving epitaxy, can be used to stabilize metastable phases that are difficult to obtain in bulk form.

Pulsed Laser Epitaxy (PLE), also known as Pulsed Laser Deposition (PLD), is a powerful technique for growing high-quality epitaxial thin films of complex oxides. osti.gov This method has been successfully employed to stabilize the metastable cubic (3C) phase of BaRuO3, which has been a significant challenge due to the natural tendency to form polycrystalline or mixed-phase films. osti.govarxiv.org

In this process, a high-power laser is used to ablate a target material (e.g., bulk BaRuO3). The resulting plasma plume of atoms and ions travels to a heated single-crystal substrate, where it deposits and crystallizes. The key to stabilizing a metastable phase is "epitaxial stabilization," where the crystal structure of the substrate acts as a template, forcing the growing film to adopt a specific crystal structure and orientation. osti.govresearchgate.net By choosing a substrate with a compatible lattice structure, such as strontium titanate (SrTiO3), the higher-energy cubic phase of BaRuO3 can be preferentially grown over more stable hexagonal polymorphs. osti.govresearchgate.net

The successful epitaxial stabilization of a specific BaRuO3 polymorph is critically dependent on the precise control of various growth parameters during the PLE/PLD process. mdpi.com The substrate temperature and the oxygen partial pressure in the deposition chamber are two of the most influential factors.

Substrate Temperature : The temperature of the substrate provides the thermal energy for adatoms to arrange themselves into a crystalline structure. A specific temperature is required to achieve high-quality epitaxial growth. For 3C-BaRuO3 on a SrTiO3 substrate, a growth temperature of 750°C has been used successfully. osti.gov

Oxygen Partial Pressure (P(O2)) : The oxygen pressure is crucial in controlling the stoichiometry and the resulting crystalline phase of the oxide film. Studies have shown that a specific "growth window" exists for the formation of phase-pure 3C-BaRuO3. researchgate.net It has been demonstrated that decreasing the oxygen partial pressure favors the formation of the 3C-BaRuO3 phase, making it the dominant structure in the resulting thin film. researchgate.net

The following table outlines key parameters for the epitaxial growth of metastable 3C-BaRuO3.

ParameterValue/ConditionInfluence
Technique Pulsed Laser Epitaxy (PLE/PLD)Enables epitaxial stabilization osti.gov
Substrate Strontium Titanate (SrTiO3) (001)Provides a template for cubic phase growth osti.gov
Substrate Temperature 750 °COptimizes crystallinity and phase formation osti.gov
Oxygen Partial Pressure Decreasing P(O2)Favors the formation of the 3C polymorph over others researchgate.net

By carefully tuning these parameters, researchers can manipulate the phase formation on an atomic level, providing a powerful tool for polymorph engineering of BaRuO3 thin films.

Strain Engineering and its Impact on BaRuO3 Thin Film Structure

Strain engineering is a powerful technique utilized in materials science to manipulate the properties of thin films by inducing mechanical strain. In the context of Barium Ruthenium Trioxide (BaRuO3), this methodology is particularly crucial for controlling its crystal structure and stabilizing phases that are otherwise metastable in bulk form. osti.govarxiv.org The technique relies on epitaxial growth, where a thin film is grown on a single-crystal substrate. The mismatch between the lattice parameters of the substrate and the BaRuO3 film forces the film's crystal lattice to either stretch or compress to conform to the substrate's structure. mdpi.com

This induced biaxial strain is a critical parameter that can be precisely tuned by selecting an appropriate substrate material. researchgate.netmdpi.com The strain within the material is a direct consequence of the lattice constant difference, or "mismatch," between the film and the substrate. mdpi.com There are two primary types of strain:

Tensile Strain: Occurs when the substrate's lattice constant is larger than that of the BaRuO3 film, causing the film's in-plane lattice to stretch. To maintain a constant unit cell volume, the out-of-plane lattice parameter typically decreases. mdpi.com

Compressive Strain: Occurs when the substrate's lattice constant is smaller than the film's, causing the in-plane lattice to be compressed. mdpi.com This compression results in an elongation of the out-of-plane lattice parameter. mdpi.comarxiv.org

This ability to impose strain allows for the selective stabilization of BaRuO3 polymorphs. BaRuO3 is an excellent model system for this approach because it possesses various polymorphic phases with small differences in their formation energies. osti.gov One of the significant achievements of strain engineering has been the successful synthesis of the cubic perovskite (3C) phase of BaRuO3, which is a metastable phase. osti.govarxiv.org

Researchers have successfully stabilized the 3C BaRuO3 phase by growing thin films on a (001)-oriented Strontium Titanate (STO) substrate. osti.gov While bulk BaRuO3 does not typically form a simple cubic structure, the epitaxial strain imposed by the STO substrate facilitates the formation of this 3C phase. osti.gov X-ray diffraction (XRD) analyses of these films reveal that the strain is partially relaxed, resulting in a tetragonal distortion of the cubic structure. osti.gov The in-plane lattice parameter is compressed to 3.99 Å, while the out-of-plane parameter is elongated to 4.16 Å. osti.gov This demonstrates that even with some relaxation, the residual epitaxial strain is sufficient to stabilize a crystal structure that differs significantly from the bulk material. osti.gov

The table below summarizes the structural parameters of a strain-engineered BaRuO3 thin film compared to other perovskite ruthenates grown under similar conditions.

CompoundSubstrateStrain Type (Relative to Bulk)Resulting Film StructureIn-Plane Lattice Parameter (Å)Out-of-Plane Lattice Parameter (Å)Tetragonality (c/a)
BaRuO3 (3C Phase)SrTiO3 (STO)Compressive (in-plane)Tetragonal3.994.161.04
SrRuO3SrTiO3 (STO)CompressiveTetragonal (from Orthorhombic)3.9053.991.02
CaRuO3SrTiO3 (STO)TensileTetragonal (from Orthorhombic)3.9053.820.98

Data for SrRuO3 and CaRuO3 are provided for comparative context of strain effects on similar perovskite ruthenates on the same substrate. osti.gov

Ultimately, strain engineering serves as a critical tool in the synthesis of BaRuO3, providing a pathway to overcome the thermodynamic limitations of bulk synthesis. By carefully selecting the substrate, it is possible to control the crystallographic phase of the thin film, thereby tuning its electronic and magnetic properties for potential applications in oxide electronics. osti.govresearchgate.net

Advanced Structural Characterization and Phase Transitions in Baruo3 Polymorphs

Polymorphic Structures of Barium Ruthenium Trioxide

The polymorphism in BaRuO3 arises from the different stacking sequences of BaO3 layers. These layers can adopt either cubic (c) or hexagonal (h) close-packing, leading to a variety of structures with distinct symmetries and properties. The application of high pressure during synthesis is a key factor in stabilizing denser phases, driving a sequential transformation from rhombohedral and hexagonal polytypes to the ideal cubic perovskite structure. researchgate.netscispace.com

Rhombohedral (9R) BaRuO3 Polytype Studies

The nine-layer rhombohedral (9R) polytype of BaRuO3 is often synthesized at ambient pressure. researchgate.net Its structure is characterized by a (chh)3 stacking sequence of the BaO3 layers along the c-axis, where 'c' denotes cubic and 'h' denotes hexagonal stacking. pnas.orgnih.gov This arrangement results in a crystal structure belonging to the rhombohedral space group R-3m. researchgate.net The structure consists of blocks of face-shared and corner-shared RuO6 octahedra. Specifically, the repeating unit involves two layers with face-sharing octahedra followed by one layer with corner-sharing octahedra. pnas.org

Hexagonal (4H, 6H, 10H, 2H) BaRuO3 Polytypes Investigations

Several hexagonal (H) polytypes of BaRuO3 have been identified, with the 4H and 6H forms being the most extensively studied. These structures, along with the less common 10H and 2H polytypes, can be synthesized under high-pressure conditions. pnas.orgiphy.ac.cn The transition from the 9R to the 4H and subsequently to the 6H phase is observed with increasing pressure. pnas.orgiphy.ac.cn

The 4H polytype exhibits a (ch)2 stacking sequence, crystallizing in the hexagonal P63/mmc space group. pnas.orgmaterialsproject.org This structure consists of an alternating sequence of corner-sharing and face-sharing RuO6 octahedra. pnas.org

The 6H polytype , also crystallizing in the hexagonal P63/mmc space group, is formed under higher pressures than the 4H phase. pnas.org Its structure is defined by a (cch)2 stacking sequence, which translates to a repeating pattern of one layer of face-sharing octahedra followed by two layers of corner-sharing octahedra. pnas.orgresearchgate.net

The 10H and 2H polytypes are also part of the structural family of BaRuO3, though they are less commonly reported in the literature. researchgate.net The 2H structure would theoretically consist of entirely face-sharing octahedra, representing a pure hexagonal stacking (h)2. Detailed structural parameters for the 10H and 2H phases of BaRuO3 are not as readily available, indicating their likely formation under specific and narrow synthesis conditions.

Structural Parameters of BaRuO3 Polymorphs
PolymorphCrystal SystemSpace GroupStacking SequenceLattice Parameters (Å)
9RRhombohedralR-3m(chh)3a = 5.75, c = 21.6 (Hexagonal setting)
4HHexagonalP63/mmc(ch)2a = 5.73, c = 9.5
6HHexagonalP63/mmc(cch)2a = 5.7127, c = 14.0499
3CCubicPm-3m(c)3a = 4.06

Cubic (3C) Perovskite BaRuO3 Phase Analysis

The ideal cubic (3C) perovskite structure of BaRuO3 represents the end member of the high-pressure synthesis sequence. iphy.ac.cn This phase can be obtained at pressures around 18 GPa and temperatures of 1000°C. pnas.orgiphy.ac.cn It crystallizes in the cubic Pm-3m space group, a characteristic of many simple ABO3 perovskites. iphy.ac.cnmaterialsproject.org In this structure, the BaO3 layers adopt a purely cubic (c)3 stacking. pnas.org The RuO6 octahedra are connected exclusively at their corners, forming a three-dimensional network. iphy.ac.cnmaterialsproject.org

Octahedral Connectivity and Distortions in BaRuO3

The connectivity of the RuO6 octahedra is a defining feature of the BaRuO3 polymorphs and is directly responsible for the variations in their physical properties. The transition from face-sharing to corner-sharing dominance is a key consequence of the structural changes induced by pressure.

Comparative Analysis of Face-Sharing vs. Corner-Sharing RuO6 Octahedra in BaRuO3

The different polymorphs of BaRuO3 exhibit a varying ratio of face-sharing to corner-sharing RuO6 octahedra, which is determined by the stacking sequence of the BaO3 layers.

Face-sharing octahedra arise from hexagonal (h) stacking and result in shorter Ru-Ru distances, approximately 2.55 Å. pnas.org This close proximity can lead to direct orbital overlap and distinct electronic and magnetic interactions. The 9R phase has the highest proportion of face-sharing linkages, with a repeating pattern of two face-sharing layers for every one corner-sharing layer (CFFCFFCFF). pnas.org

Corner-sharing octahedra are characteristic of cubic (c) stacking and lead to longer Ru-Ru distances of about 3.9 Å. pnas.org The interactions in this configuration are mediated by the oxygen atoms, with the Ru-O-Ru bond angle playing a critical role. The 3C cubic phase consists entirely of corner-sharing octahedra. pnas.orgmaterialsproject.org

The hexagonal polytypes represent intermediate scenarios. The 4H phase has an equal proportion of face- and corner-sharing linkages (CFCF), while the 6H phase has a higher proportion of corner-sharing connections (FCCFCC). pnas.org The progressive elimination of face-sharing octahedra in favor of the corner-sharing arrangement is a direct consequence of increasing synthesis pressure, which favors the denser and more isotropic cubic perovskite structure. iphy.ac.cn

Ru-O Bond Lengths and Ru-O-Ru Bond Angles Analysis in BaRuO3

The dimensions and angles within and between the RuO6 octahedra provide further insight into the structural nuances of the BaRuO3 polymorphs.

In the cubic (3C) phase , the high symmetry of the Pm-3m space group dictates a uniform Ru-O bond length of 2.003 Å. iphy.ac.cnnih.gov The corner-sharing arrangement results in a linear Ru-O-Ru bond angle of 180°. iphy.ac.cnnih.gov This ideal, undistorted octahedral network is a key feature of the cubic perovskite structure.

For the hexagonal polymorphs , the presence of both face- and corner-sharing octahedra, as well as the lower symmetry compared to the cubic phase, leads to a greater complexity in bond lengths and angles. In the 4H phase , there are two distinct Ru-O bond lengths, with values of approximately 1.99 Å and 2.01 Å. materialsproject.org In the 6H phase , the Ru-O bond lengths are around 2.02 Å and 2.04 Å for one ruthenium site, and 2.01 Å for another. materialsproject.org The Ru-O-Ru bond angles in the corner-sharing portions of the hexagonal structures are expected to deviate from the ideal 180° of the cubic phase, although specific values are not always detailed in the literature. The face-sharing arrangement results in Ru-O-Ru angles of approximately 135°. pnas.org

Selected Bond Lengths and Angles in BaRuO3 Polymorphs
PolymorphParameterValue
3C (Cubic)Ru-O Bond Length2.003 Å iphy.ac.cnnih.gov
Ru-O-Ru Bond Angle180° iphy.ac.cnnih.gov
4H (Hexagonal)Ru-O Bond Lengths~1.99 Å, ~2.01 Å materialsproject.org
Ru-O-Ru Bond Angle (Face-sharing)~135° pnas.org
6H (Hexagonal)Ru-O Bond Lengths~2.01 Å, ~2.02 Å, ~2.04 Å materialsproject.org
Ru-O-Ru Bond Angle (Face-sharing)~135° pnas.org

Octahedral Site Distortion Quantification in BaRuO3 Structures

The quantification of octahedral site distortion in this compound (BaRuO3) structures provides critical insight into the relationship between its crystal structure and physical properties. In the family of ARuO3 perovskites (where A can be Calcium, Strontium, or Barium), a systematic change in structural parameters is observed. The distortion of the RuO6 octahedra becomes progressively less significant as the A-site cation size increases from Ca to Ba iphy.ac.cn.

For the cubic perovskite (3C) phase of BaRuO3, the structure is highly symmetric, belonging to the Pm-3m space group iphy.ac.cn. This high symmetry results in minimal octahedral distortion. A key parameter used to quantify this distortion is the Ru-O-Ru bond angle. In cubic BaRuO3, this angle is 180°, indicating perfectly straight alignment and no tilting of the octahedra iphy.ac.cn. This contrasts sharply with the more distorted structures of CaRuO3 and SrRuO3, which exhibit bond angles of 148.6° and 162.6°, respectively iphy.ac.cnpnas.org.

Another method to quantify the distortion is by analyzing the Ru-O bond lengths. In an ideal, undistorted octahedron, all six bond lengths would be identical. In the cubic BaRuO3 structure, the Ru-O bond length is a uniform 2.003 Å iphy.ac.cn. This is slightly stretched compared to the average bond lengths in SrRuO3 (1.986 Å) and CaRuO3 (1.996 Å), where multiple distinct Ru-O bond lengths signify a more pronounced octahedral distortion iphy.ac.cn.

General methodologies for quantifying such distortions in perovskites involve analyzing the intensities of half-order Bragg peaks in X-ray diffraction patterns, which arise from the periodicity of octahedral rotations researchgate.net. While these methods are broadly applicable, the high symmetry of cubic BaRuO3 simplifies the analysis, with the bond angles and lengths serving as primary indicators of its near-ideal octahedral geometry.

Structural Comparison of ARuO3 Perovskites iphy.ac.cnpnas.org
CompoundCrystal StructureRu-O-Ru Bond Angle (φ)Average Ru-O Bond Length (d)Octahedral Distortion
CaRuO3Orthorhombic148.6°1.996 ÅMost Obvious
SrRuO3Orthorhombic162.6°1.986 ÅIntermediate
BaRuO3Cubic180°2.003 ÅMinimal

Structural Phase Transitions of BaRuO3 Under Extreme Conditions

The structural polymorph of BaRuO3 is highly sensitive to external pressure, making high-pressure synthesis a key method for accessing its various phases. At ambient pressure, the nine-layer hexagonal (9R) polytype is the most stable. As pressure is applied during synthesis, a sequence of structural transformations occurs, progressing from the 9R to the four-layer hexagonal (4H) and then to the six-layer hexagonal (6H) polytypes iphy.ac.cn. This progression is associated with a systematic decrease in the Ru-Ru distance within the structure rsc.org.

To achieve the simplest cubic perovskite (3C) structure, which is the end member of this structural family, extreme conditions are necessary. The cubic phase of BaRuO3 can be synthesized at a pressure of 18 GPa and a temperature of approximately 1,100°C pnas.org. This cubic phase remains stable down to 10 K once synthesized pnas.org.

Furthermore, applied pressure can also influence the magnetic properties of the cubic BaRuO3 phase. The ferromagnetic transition temperature (Tc) of cubic BaRuO3, which is approximately 60 K at ambient pressure, decreases as external pressure is applied. This suggests that a critical pressure exists where the ferromagnetism could be suppressed entirely, potentially leading to a first-order transition to a Pauli paramagnetic phase iphy.ac.cnpnas.org. The critical pressure (Pc) at which the transition temperature vanishes is estimated to be around 5 GPa pnas.org.

Synthesis Conditions for BaRuO3 Polymorphs iphy.ac.cnpnas.org
PolymorphSynthesis PressureSynthesis Temperature
9RAmbientStandard Solid-State Reaction
4HHigh PressureHigh Temperature
6HHigher PressureHigh Temperature
3C (Cubic)18 GPa~1,100°C

The structural evolution of BaRuO3 polymorphs as a function of temperature reveals distinct behaviors depending on the specific polytype. Studies using high-resolution synchrotron X-ray diffraction from room temperature up to 1000 °C have shown that the 9R and 4H polytypes exhibit conventional thermal expansion without any phase transitions rsc.org.

In contrast, the 6H-BaRuO3 polytype displays an anomalous structural response to increasing temperature. Around 650 °C, an apparent increase in the Ru-Ru interaction is observed, which is accompanied by a reduction in the O-O distance across the shared faces of the RuO6 octahedra. This indicates an unusual strengthening of the Ru-Ru bonds upon heating rsc.org.

Temperature-dependent Raman spectroscopy studies on the 4H and 9R phases provide further insight into their structural stability at a microscopic level. In both compounds, as the temperature decreases, A1g phonon modes show significant hardening (an increase in frequency), while the Eg or E2g modes either soften (decrease in frequency) or show no significant shift researchgate.net. This differing behavior is linked to the direct Ru-Ru bonding through the face-sharing of RuO6 octahedra. In the 4H polytype, a specific E2g mode associated with oxygen atoms involved in face-sharing splits at low temperatures, which implies a subtle structural instability researchgate.net.

Initial Nucleation Layer and Epitaxial Growth Dynamics of BaRuO3 Films

The epitaxial growth of BaRuO3 thin films allows for the stabilization of metastable phases and the study of their unique properties. The initial nucleation and growth dynamics are crucial in determining the final crystal structure and quality of the film.

When growing the hexagonal 9R BaRuO3 phase on a (111)-oriented Strontium Titanate (SrTiO3) substrate, a complex nucleation behavior occurs at the interface osti.gov. A nanoscale, strained layer forms first, which is composed of varied RuO6 octahedral stacking arrangements. Within this initial layer, the BaRuO3 nucleates on the substrate through a combination of both face-sharing and corner-sharing octahedra osti.govarxiv.org.

Interestingly, the boundaries between these regions of different stacking configurations, known as heterostructural boundaries, serve as effective sites for strain relaxation. This is a distinct mechanism from the conventional formation of misfit dislocations that typically accommodate strain in epitaxial films osti.govarxiv.org. This finding highlights a unique pathway for strain accommodation in hexagonal perovskites.

The growth dynamics can also be manipulated to stabilize the highly metastable cubic (3C) phase, which is not readily formed in bulk. By using a (001)-oriented SrTiO3 substrate and carefully controlling the growth parameters, such as oxygen partial pressure (P(O2)), a phase-pure 3C BaRuO3 film can be achieved osti.govarxiv.orgornl.gov. Studies show that at high P(O2) (e.g., 300 mTorr), the resulting films are multiphase, containing 4H and 9R polymorphs. However, at a low P(O2) of 1 mTorr, a symmetry-stabilized, phase-pure 3C film is formed, demonstrating the critical role of growth kinetics in overcoming thermodynamic barriers to form metastable structures osti.gov.

Electronic Structure and Electron Correlation Phenomena in Baruo3

Electronic Band Structure and Density of States Analysis of BaRuO3

The electronic properties of a material are fundamentally described by its electronic band structure and the density of states (DOS). For BaRuO3, these analyses reveal a metallic nature dominated by the ruthenium 4d and oxygen 2p orbitals near the Fermi level.

The states near the Fermi level in BaRuO3 are primarily composed of Ru-4d and O-2p orbitals. researchgate.net Density functional theory calculations show that the Ru-d states are the dominant contributors in this region, with significant hybridization with the O-p states. researchgate.net This Ru-O covalency plays a crucial role in determining the electronic and magnetic properties of the material. aps.orggmu.edu Specifically, the Ru t2g states are found to be the most significant contributors to the density of states at the Fermi energy. researchgate.net The stronger ionic character of the Ba2+ ion, compared to smaller A-site cations like Sr2+ and Ca2+, leads to a reduced competition for the O-2p orbitals. This enhances the covalent mixing of O 2pπ character into the bands that are primarily of 4d-electron nature. pnas.orgiphy.ac.cn

Hybridization between the Ru 4d and O 2p orbitals is a key factor in the electronic structure of BaRuO3. gmu.eduaps.org This hybridization leads to the formation of broad 4d bands. aps.org The degree of this hybridization is influenced by the specific crystal structure (polytype) of BaRuO3, which affects the connectivity of the RuO6 octahedra. aps.orgresearchgate.net For instance, the difference in the connectivity of these octahedra between the cubic (3C) and hexagonal (4H) phases results in varied Ru-O covalency. aps.orgresearchgate.net

The bandwidth (W) associated with the Ru-O bond is a critical parameter. A broader bandwidth generally corresponds to a more itinerant electronic system. iphy.ac.cn In the cubic perovskite phase of BaRuO3, the stretching of the Ru-O bond length can lead to a reduction in the bandwidth. pnas.orgiphy.ac.cn Conversely, the stronger ionic character of barium enhances the covalent admixture of oxygen 2pπ character, which tends to broaden the bandwidth. pnas.orgiphy.ac.cn

The Fermi surface, which separates occupied from unoccupied electron states, has a topology that is highly dependent on the polytype of BaRuO3. Different polytypes, such as the 9R, 4H, and 6H phases, exhibit distinct Fermi surface topologies. researchgate.net

9R-BaRuO3 : The Fermi surface consists of two sheets. One is a central, hole-type surface, while the other is an outer, electron-type sheet composed of six connected cylinder-like structures. These arise from the nonbonding Ru a1g and antibonding Ru eπg states. researchgate.net

4H-BaRuO3 : This polytype has a more complex Fermi surface with six sheets. These originate from antibonding Ru-Ru a1g and eπg bands and feature central hole parts with pancake-like shapes and outer electron-containing sheets. researchgate.net

6H-BaRuO3 : The Fermi surface in this phase is generated by four bands crossing the Fermi level, resulting in four sheets. The topology shows some similarity to the 4H phase, with central pancake-shaped hole pockets and outer electron sheets. researchgate.net

These differences in the Fermi surface topology are reflected in the electronic and magnetic properties of the various polytypes. researchgate.net

Role of Electron Correlation Effects in BaRuO3

Electron correlation, the interaction between electrons, plays a pivotal role in the physics of BaRuO3, leading to phenomena such as Hund's metal behavior.

BaRuO3, particularly its cubic phase, is considered a prototypical example of a Hund's metal. aps.orgresearchgate.netaps.org In these materials, the electronic properties are strongly influenced by Hund's rule coupling, which favors the alignment of electron spins in different orbitals of the same atom. aps.orgresearchgate.net This leads to strong electronic correlations that can result in non-Fermi liquid behavior, as observed in the electrical resistivity of cubic BaRuO3. aps.org The interplay between the structural aspects and electronic correlations driven by both on-site Coulomb repulsion (U) and Hund's exchange (J) is a key area of research in 4d transition metal oxides like BaRuO3. aps.org

The strength of electron correlation is quantified by the on-site Coulomb repulsion (U) and the Hund's exchange coupling (J). These parameters are crucial for accurately describing the electronic structure and magnetic properties of BaRuO3. aps.orgaps.org The values of U and J are sensitive to the local chemical environment and the specific polytype of the material. aps.orgresearchgate.net

First-principles calculations combining density functional theory with dynamical mean-field theory have been employed to investigate these parameters. aps.org For cubic BaRuO3, a value of U around 2.3 eV and a J of approximately 0.5 eV have been suggested to be appropriate for explaining its magnetic properties. aps.org The Hund's coupling J, in particular, is found to be a critical parameter that drives a crossover from a more conventional Fermi liquid to a non-Fermi liquid state. aps.org Studies have explored a range of U (from 1 to 4 eV) and J (from 0.1 to 0.5 eV) values to understand the phase diagram of BaRuO3 polytypes. aps.org

Estimated On-site Coulomb Repulsion (U) and Hund's Exchange (J) Parameters for Cubic BaRuO3
ParameterValue (eV)Significance
On-site Coulomb Repulsion (U)~2.3Represents the energy cost of placing two electrons on the same Ru 4d orbital.
Hund's Exchange (J)~0.5Represents the energy gain from aligning the spins of electrons in different Ru 4d orbitals.

Influence of Crystal Field Splitting at the Ru Site in BaRuO₃

The crystal field splitting at the ruthenium site is a pivotal factor in defining the electronic landscape of BaRuO₃. In an ideal octahedral environment, the Ru 4d orbitals are split into the lower-energy t₂g triplet and the higher-energy e g doublet. iucr.org For the 3C (cubic) polytype, there is a significant energy gap of approximately 3 eV between the t₂g levels around the Fermi energy and the e g levels at higher energies. umd.edu This large splitting ensures that the e g states remain largely unoccupied and the low-energy electronic properties are dominated by the four electrons in the t₂g manifold. umd.edu

Pseudogap Formation and Charge Density Wave Instabilities in BaRuO₃

A pseudogap, a state characterized by a partial gap in the electronic density of states at the Fermi surface, has been observed in BaRuO₃. aps.orgaps.orgnih.govwikipedia.org This phenomenon is particularly evident in the 4H and 9R polytypes. aps.orgaps.orgnih.gov Optical conductivity spectra of 4H-BaRuO₃ reveal the formation of a pseudogap and the emergence of a coherent peak as the temperature decreases. aps.orgaps.orgnih.gov This is indicative of a reduction in the available electronic states at the Fermi level. aps.orgaps.orgnih.gov

The formation of a pseudogap is often associated with instabilities in the electronic system, such as the formation of a charge density wave (CDW). A CDW is a periodic modulation of the electronic charge density accompanied by a distortion of the atomic lattice. aps.org While the existence of CDWs in BaRuO₃ was initially questioned due to a lack of direct experimental evidence, studies using X-ray scattering on high-quality single crystals have provided confirmation. iucr.org

These experiments revealed weak satellite reflections at 30 K along the c*-axis, indicating a doubling of the unit cell in that direction. iucr.org Further investigation of these satellite peaks as a function of temperature showed step-like transitions around 80 K and 50 K. The transition at approximately 80 K is attributed to the formation of a CDW, while the lower temperature transition may be related to a lattice distortion associated with a weak ferromagnetic transition. iucr.org

Electronic Properties Across Different BaRuO₃ Polytypes

Barium ruthenium trioxide is known to exist in several crystallographic polytypes, with the most common being the nine-layer rhombohedral (9R), four-layer hexagonal (4H), six-layer hexagonal (6H), and the cubic perovskite (3C) structures, which can be synthesized under different pressure conditions. nih.govnih.gov These polytypes differ in the stacking sequence of BaO₃ layers, which results in varying proportions of corner-shared and face-shared RuO₆ octahedra. iucr.orgnih.gov This structural diversity leads to markedly different electronic and magnetic properties. nih.gov

The 9R and 4H polytypes, which can be synthesized at ambient or moderate pressures, exhibit distinct transport behaviors. iucr.org The 4H form shows normal metallic resistivity down to low temperatures. iucr.org In contrast, the 9R polytype displays a more complex resistivity profile, which has been described as semimetallic. iucr.org This difference is attributed to their differing crystal symmetries. The higher symmetry of the hexagonal 4H structure results in a complex electronic structure with multiple bands crossing the Fermi level. iucr.org The lower, rhombohedral symmetry of the 9R structure allows for the opening of a gap, leading to the formation of small electron and hole pockets at the Fermi energy. iucr.org

The 6H polytype, synthesized at higher pressures (e.g., 5 GPa), also exhibits metallic behavior, but with deviations from the typical Fermi-liquid behavior at low temperatures, as evidenced by its electrical resistivity following a T³/² dependence below 60 K. aps.org This suggests the presence of strong electron-electron correlations. aps.org

At even higher pressures (around 18 GPa), BaRuO₃ transforms into the 3C cubic perovskite structure. This polytype is a metallic ferromagnet with a Curie temperature of approximately 60 K. First-principles calculations indicate that 3C-BaRuO₃ can be classified as a Hund's metal, a system where Hund's coupling plays a significant role in electron correlations. youtube.com

The evolution of electronic properties across these polytypes is a direct consequence of the changes in their crystal structures, particularly the connectivity of the RuO₆ octahedra, which governs the balance between Ru-Ru direct interactions (in face-sharing configurations) and Ru-O-Ru superexchange interactions (in corner-sharing configurations). iucr.org

Table of Properties for BaRuO₃ Polytypes

Property9R-BaRuO₃4H-BaRuO₃6H-BaRuO₃3C-BaRuO₃
Crystal System RhombohedralHexagonalHexagonalCubic
Electrical Behavior Semimetallic iucr.orgMetallic iucr.orgMetallic (non-Fermi liquid) aps.orgMetallic
Magnetic Behavior Paramagnetic aps.orgParamagnetic aps.orgExchange-enhanced Pauli paramagnet aps.orgFerromagnetic (T_c ≈ 60 K)
RuO₆ Connectivity Face- and corner-sharingFace- and corner-sharingFace- and corner-sharingCorner-sharing
Key Electronic Feature Small electron/hole pockets iucr.orgComplex band structure iucr.orgStrong electron correlation aps.orgHund's metal youtube.com

Complex Magnetic Behaviors in Barium Ruthenium Trioxide Systems

Ferromagnetism in Specific BaRuO₃ Polytypes (e.g., Cubic BaRuO₃)

The cubic perovskite (3C) form of BaRuO₃, synthesized under high pressure, exhibits itinerant-electron ferromagnetism. nih.govresearchgate.netprinceton.eduethz.chaps.org This magnetic ordering is a consequence of its crystal structure, where the RuO₆ octahedra are connected only by their corners, leading to a three-dimensional network that facilitates long-range magnetic order.

The ferromagnetic transition temperature, or Curie temperature (Tc), for bulk cubic BaRuO₃ is approximately 60 K. nih.govresearchgate.netprinceton.eduethz.chaps.org Below this temperature, the material transitions into a ferromagnetic state. It is noteworthy that this Tc is significantly lower than that of the related compound strontium ruthenium trioxide (SrRuO₃), which has a Tc of about 160 K. nih.govresearchgate.netethz.ch In the form of epitaxially stabilized thin films, the 3C BaRuO₃ polytype has shown a ferromagnetic transition temperature of around 48 K. researchgate.net

Studies on the saturation magnetization of cubic BaRuO₃ provide further insight into its ferromagnetic nature. The saturation magnetization at 5 K in a 5 Tesla magnetic field is approximately 0.8 µB per ruthenium atom. nih.gov This value is considerably lower than the expected spin-only moment of 2.0 µB/Ru for low-spin Ru(IV) and also lower than the 1.4 µB/Ru observed in SrRuO₃. nih.gov For 3C BaRuO₃ thin films, a saturation magnetic moment of about 0.5 µB/Ru has been reported. researchgate.net

Ferromagnetic Properties of Cubic (3C) BaRuO₃
PropertyValue (Bulk)Value (Thin Film)
Ferromagnetic Transition Temperature (Tc)~60 K~48 K
Saturation Magnetization~0.8 µB/Ru~0.5 µB/Ru

Origin of BaRuO₃ Magnetic Properties: Structural Geometry and Covalency

The diverse magnetic behaviors observed in BaRuO₃ polytypes are fundamentally rooted in their structural geometry and the nature of the Ru-O chemical bonds. The connectivity of the RuO₆ octahedra and the Ru-O-Ru bond angles are critical factors in determining the magnetic exchange interactions.

The way in which the RuO₆ octahedra are linked is a primary determinant of the magnetic properties in BaRuO₃. The different polytypes are characterized by different stacking sequences of BaO₃ layers, which in turn dictates the connectivity of the RuO₆ octahedra. iphy.ac.cn

Cubic (3C) Polytype : In the cubic perovskite structure, the RuO₆ octahedra share only corners, forming a three-dimensional network with Ru-O-Ru bond angles of 180°. This corner-sharing arrangement facilitates the delocalization of electrons and promotes the long-range ferromagnetic order observed in this phase.

Ru-O Covalency and Magnetic Interactions in BaRuO3

The magnetic interactions in barium ruthenium trioxide (BaRuO3) and related perovskite ruthenates are intricately linked to the degree of covalent bonding between ruthenium (Ru) and oxygen (O) atoms. This Ru-O covalency is a determining factor in the magnetic coupling observed in these materials. iphy.ac.cnscispace.compnas.org The magnetic properties are primarily governed by the Ru-O-Ru bond angle and the Ru-O bond length. iphy.ac.cnscispace.compnas.org In the broader ARuO3 perovskite family, these structural parameters dictate the nature and strength of the magnetic exchange.

In the case of the cubic perovskite form of BaRuO3, synthesized under high pressure (18 GPa) and high temperature (1000°C), the structure features a linear Ru-O-Ru bond angle of 180°. iphy.ac.cnscispace.com This ideal angle is expected to maximize the overlap between Ru 4d and O 2p orbitals, thereby strengthening the magnetic interactions. However, Rietveld refinement has revealed that the cubic BaRuO3 phase also exhibits a stretched Ru-O bond, with a length of 2.003 Å. iphy.ac.cnscispace.comnih.gov This is slightly longer than the average Ru-O bond lengths found in strontium ruthenate (SrRuO3) (1.986 Å) and calcium ruthenate (CaRuO3) (1.996 Å). iphy.ac.cnscispace.com

The substitution of the larger and more ionic Ba²⁺ ion for Sr²⁺ straightens the Ru-O-Ru bond angle but also stretches the Ru-O bond. pnas.orgresearchgate.net This stretching, in turn, broadens the π* bandwidth. pnas.orgresearchgate.net The interplay between the bond angle, which influences orbital overlap, and the bond length, which affects bandwidth, is crucial. While a more linear bond angle generally favors stronger ferromagnetic coupling, the increased bond length and resulting bandwidth broadening in BaRuO3 leads to a reduction in the density of states near the Fermi energy. iphy.ac.cnscispace.com According to the Stoner model of itinerant ferromagnetism, this reduction in the density of states can suppress the ferromagnetic transition temperature (Tc). iphy.ac.cnscispace.com

Evolution of Magnetism in ARuO3 (A = Ca, Sr, Ba) Perovskite Series Including BaRuO3

The ARuO3 (A = Ca, Sr, Ba) perovskite series provides a clear model for studying the evolution of itinerant-electron ferromagnetism as a function of the A-site cation's ionic radius (rA). iphy.ac.cnscispace.comnih.govnoaa.gov The magnetic ground state changes significantly across the series, from a paramagnetic state on the verge of ferromagnetism in CaRuO3 to robust itinerant-electron ferromagnetism in SrRuO3, and a different ferromagnetic state in cubic BaRuO3. iphy.ac.cnscispace.compnas.org

Calcium Ruthenate (CaRuO3): This compound has the smallest A-site cation and, consequently, the most distorted perovskite structure, with a Ru-O-Ru bond angle of 148.6°. iphy.ac.cnscispace.com It remains paramagnetic down to the lowest measured temperatures but is considered to be close to a ferromagnetic instability. iphy.ac.cnscispace.compnas.org The significant bending of the Ru-O-Ru bond reduces band degeneracy, which in turn lowers the density of electronic states at the Fermi energy, preventing the fulfillment of the Stoner criterion for ferromagnetism. iphy.ac.cn

Strontium Ruthenate (SrRuO3): With a larger A-site cation than CaRuO3, SrRuO3 has a less distorted orthorhombic structure with a Ru-O-Ru bond angle of 162.6°. iphy.ac.cnscispace.com It is a well-established itinerant-electron ferromagnet with a relatively high Curie temperature (Tc) of approximately 160-164 K. iphy.ac.cnscispace.compnas.orgnoaa.gov This compound exhibits the strongest ferromagnetism in the series.

Barium Ruthenate (BaRuO3): The cubic perovskite phase of BaRuO3, stabilized under high pressure, represents the structural end-member with the largest A-site cation. pnas.orgnih.govnoaa.gov It has a linear Ru-O-Ru bond angle of 180°. iphy.ac.cnscispace.com Despite this ideal bond angle for orbital overlap, its ferromagnetic transition occurs at a significantly lower Tc of around 60 K. pnas.orgnih.govnoaa.gov

The evolution of Tc across the series does not follow a simple linear trend with the straightening of the Ru-O-Ru bond angle. Instead, the Curie temperature reaches a maximum with the intermediate distortion found in SrRuO3. pnas.orgnih.govnoaa.gov The suppression of Tc when moving from SrRuO3 to BaRuO3 is attributed to bandwidth broadening, which reduces the density of states at the Fermi level. pnas.orgnih.govnoaa.gov Conversely, the suppression of ferromagnetism when moving from SrRuO3 to CaRuO3 is associated with a different mechanism, often described in the context of a Griffiths' phase, where ferromagnetic interactions are diluted by structural distortions and competing interactions. pnas.orgnih.govnoaa.gov

CompoundCrystal StructureRu-O-Ru Bond AngleAvg. Ru-O Bond Length (Å)Magnetic StateCurie Temperature (Tc)
CaRuO3Orthorhombic148.6°1.996 ÅParamagnetic (near ferromagnetic)N/A
SrRuO3Orthorhombic162.6°1.986 ÅFerromagnetic~160-164 K
BaRuO3 (cubic)Cubic180°2.003 ÅFerromagnetic~60 K

Spin-Frozen States and Non-Fermi Liquid Precursors in BaRuO3

Recent studies on epitaxially stabilized thin films and theoretical investigations of cubic BaRuO3 have revealed complex electronic and magnetic behaviors, including characteristics of a non-Fermi liquid (NFL) and a spin-frozen state. aps.orgosti.gov Under ambient conditions, theoretical models suggest that cubic BaRuO3 should behave as a correlated Hund's metal with a frozen spin magnetic moment. aps.org

A Hund's metal is a multi-orbital metallic system where electron correlations are primarily driven by Hund's rule coupling, which aligns the spins of electrons in different orbitals on the same atom. This can lead to a "spin-frozen" state where local magnetic moments are well-formed and fluctuate slowly, even above the magnetic ordering temperature. In this state, the spin-spin correlation function can be described by the Curie-Weiss law over a wide temperature range. aps.org

This behavior is a precursor to the magnetically ordered state and is associated with non-Fermi liquid properties. aps.orgosti.gov In a typical metal, the interactions between electrons are well-described by Landau's Fermi-liquid theory. However, in BaRuO3, the calculated low-frequency self-energy functions of the Ru t2g states show significant deviation from the predictions of Fermi-liquid theory. aps.org This NFL behavior is further supported by the observation that the low-frequency optical conductivity follows a power-law dependence, which is another hallmark of a non-Fermi liquid metallic state. aps.org Epitaxially stabilized thin films of cubic BaRuO3 have experimentally shown itinerant ferromagnetism coexisting with a non-Fermi liquid phase. osti.gov This suggests that the quantum critical fluctuations associated with the proximity to a quantum critical point may play a significant role in the physics of BaRuO3. aps.org

This compound: An Exploration of Charge Transport Mechanisms and Anomalous Phenomena

The hexagonal perovskite this compound (BaRuO₃) stands as a compelling subject in condensed matter physics due to the rich interplay between its crystal structure and electronic properties. The existence of multiple stable polytypes—distinct crystalline forms with the same chemical formula—gives rise to a fascinating array of charge transport behaviors, from conventional metallic conduction to more exotic non-Fermi liquid phenomena. This article delves into the intricate world of charge transport within BaRuO₃, examining its metallic and semiconducting regimes, the emergence of anomalous electronic states, and its response to magnetic fields.

Advanced Spectroscopic Investigations of Barium Ruthenium Trioxide

Raman Spectroscopy for Phonon Dynamics and Electronic Topological Transitions in BaRuO₃

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes (phonons) of a material, which are intimately linked to its crystal structure and symmetry. Studies on different polymorphs of BaRuO₃, such as the nine-layer hexagonal (9R) and four-layer hexagonal (4H) structures, have revealed distinct phonon behaviors that provide insight into their lattice dynamics.

In both the 9R-BaRuO₃ single crystal and the 4H-BaRuO₃ epitaxial film, group theory analysis predicts a set of Raman-active phonon modes. Experimental investigations have successfully assigned these modes using polarized and depolarized Raman spectra aps.org. A notable finding is the temperature-dependent behavior of these modes. With decreasing temperature, the A₁g modes, which typically correspond to vibrations along the c-axis, exhibit a pronounced hardening (an increase in frequency). In contrast, the E₉ (or E₂₉) modes, associated with in-plane atomic vibrations, either show a softening (a decrease in frequency) or no significant shift aps.org. This divergent behavior of different phonon modes points to anisotropic changes in the lattice and bonding characteristics with temperature.

The hardening of A₁g modes is generally expected due to the anharmonicity of lattice vibrations at lower temperatures. However, the softening of certain E₉/E₂₉ modes is anomalous and suggests a more complex underlying mechanism, possibly related to electron-phonon coupling or subtle structural modifications that are not immediately apparent from other characterization techniques aps.org.

While Raman spectroscopy is a sensitive probe of phonon dynamics, direct experimental evidence of electronic topological transitions in BaRuO₃ has not been extensively reported in the literature. Such transitions, which involve changes in the topology of the Fermi surface, can sometimes manifest as anomalies in phonon behavior. The observed anomalous softening of E₉/E₂₉ modes could be a potential area for future investigation in the context of possible electronic instabilities chemrxiv.org.

Table 7.1.1: Temperature Dependence of Raman Phonon Modes in BaRuO₃ Polymorphs

PolymorphPhonon ModeVibrational CharacterTemperature Dependent Behavior (with decreasing T)
9R-BaRuO₃A₁gOut-of-planeStrong Hardening
9R-BaRuO₃E₉In-planeSoftening or No Significant Shift
4H-BaRuO₃A₁gOut-of-planeStrong Hardening
4H-BaRuO₃E₂₉In-planeSoftening or No Significant Shift

X-ray Diffraction (XRD) and Rietveld Refinement for BaRuO₃ Structural Elucidation

X-ray diffraction (XRD) is the cornerstone technique for determining the crystal structure of materials. When combined with the Rietveld refinement method, it allows for a precise determination of lattice parameters, atomic positions, and other structural details from a powder diffraction pattern materialsproject.orgnih.govresearchgate.net. BaRuO₃ is known to crystallize in several polymorphs depending on the synthesis conditions, particularly pressure and temperature. High-pressure synthesis techniques have been instrumental in obtaining phases that are not stable at ambient pressure diamond.ac.uk.

The common polymorphs of BaRuO₃ include the nine-layer rhombohedral (9R), four-layer hexagonal (4H), six-layer hexagonal (6H), and the cubic perovskite (3C) structures diamond.ac.uk. Rietveld refinement of XRD data has been crucial in characterizing each of these phases.

9R-BaRuO₃ : This rhombohedral structure is a common ambient pressure phase.

4H and 6H-BaRuO₃ : These hexagonal polymorphs can be synthesized under moderate high-pressure conditions.

3C-BaRuO₃ : The cubic perovskite structure, the end member of the structural sequence, can be synthesized under high pressures of around 18 GPa diamond.ac.uk.

Rietveld analysis provides detailed structural parameters for each polymorph. For instance, in the cubic perovskite BaRuO₃, the RuO₆ octahedra are perfectly corner-shared, leading to a Ru-O-Ru bond angle of 180°. In contrast, related perovskites like CaRuO₃ and SrRuO₃ exhibit tilted octahedra with smaller bond angles diamond.ac.uk. The Ru-O bond length in cubic BaRuO₃ has been determined to be approximately 2.003 Å, which is slightly stretched compared to that in SrRuO₃ diamond.ac.uk. These precise structural details are vital for understanding the electronic and magnetic properties of these materials.

Table 7.2.1: Crystallographic Data for BaRuO₃ Polymorphs from Rietveld Refinement of XRD Data

PolymorphCrystal SystemSpace GroupLattice Parameters (Å)Key Structural Features
3C-BaRuO₃CubicPm-3ma = 4.059Ideal perovskite structure, Ru-O bond length ≈ 2.003 Å, Ru-O-Ru angle = 180° diamond.ac.uk
4H-BaRuO₃HexagonalP6₃/mmca = 5.748, c = 9.504Stacking of corner- and face-sharing RuO₆ octahedra
6H-BaRuO₃HexagonalP6₃/mmca = 5.73, c = 14.01Alternate stacking of face-shared and corner-shared RuO₆ octahedra diamond.ac.uk
9R-BaRuO₃RhombohedralR-3ma = 5.75, c = 21.6Nine-layer stacking sequence of BaO₃ layers

Photoemission Spectroscopy (UPS) for BaRuO₃ Valence Band Analysis

Ultraviolet Photoemission Spectroscopy (UPS) is a surface-sensitive technique that provides direct information about the electronic structure of the valence bands of a material. By irradiating a sample with ultraviolet photons, valence electrons are ejected, and their kinetic energy is measured. This allows for the determination of the density of states near the Fermi level, the work function, and the ionization potential.

UPS studies of hexagonal perovskite BaRuO₃ have provided key insights into its electronic nature. The valence-region photoemission spectrum of BaRuO₃ shows a well-defined cutoff at the Fermi energy, which is a clear signature of its metallic character aps.org. This experimental finding is crucial as it confirms theoretical predictions and observations from transport measurements.

The analysis of the valence band spectra of the ARuO₃ series (A = Ca, Sr, Ba) reveals a systematic trend. A comparison of the photoemission data for BaRuO₃ with that of CaRuO₃ and SrRuO₃ indicates that the effects of electron correlation become progressively weaker as the A-site cation size increases from Ca to Sr to Ba aps.org. This is consistent with the idea that the larger Ba²⁺ ion leads to a wider Ru 4d bandwidth, which reduces the relative importance of on-site Coulomb repulsion (electron correlation). This trend is fundamental to understanding the evolution of physical properties, such as the emergence of ferromagnetism in this family of materials.

Table 7.3.1: Key Findings from UPS Analysis of BaRuO₃

FeatureObservationInterpretation
Fermi EdgeWell-defined cutoff in the energy-distribution curve aps.orgConfirms the metallic nature of BaRuO₃.
Valence Band StructureFeatures consistent with a reduced electron correlation effect compared to CaRuO₃ and SrRuO₃ aps.orgIndicates a wider Ru 4d bandwidth due to the larger Ba²⁺ cation.

X-ray Absorption Spectroscopy (XAS) for BaRuO₃ Local Structure and Electronic States

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the local atomic structure and electronic states of a selected element within a material. It is particularly sensitive to the oxidation state, coordination environment, and interatomic distances of the absorbing atom. XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and local symmetry, and Extended X-ray Absorption Fine Structure (EXAFS), which gives details on bond lengths and coordination numbers.

In the context of BaRuO₃, XAS is instrumental in determining the oxidation state of ruthenium. For perovskite-type oxides, the Ru cation is expected to be in the +4 (Ru⁴⁺) oxidation state to maintain charge neutrality with Ba²⁺ and O²⁻ ions. XAS studies on related ruthenium oxides have shown that the position of the Ru K-edge or L-edge provides a clear indication of the oxidation state. A shift in the absorption edge to higher energies is typically observed with an increasing oxidation state. While detailed XAS studies specifically on the common BaRuO₃ polymorphs are not widely available, investigations on other hydrothermally synthesized barium ruthenium oxides, such as Ba₂Ru₃O₉(OH), have used Ru K-edge XANES to determine an average Ru oxidation state of +5. This highlights the ability of ruthenium to adopt various oxidation states depending on the specific compound and synthesis conditions.

The EXAFS region of the XAS spectrum can provide precise local structural information. For the cubic perovskite 3C-BaRuO₃, EXAFS would be expected to confirm the Ru-O bond distance of approximately 2.003 Å and the coordination number of six for the Ru atom within the RuO₆ octahedra, consistent with the long-range order determined by XRD diamond.ac.uk.

Table 7.4.1: Expected and Observed Parameters from XAS of Barium Ruthenium Oxides

CompoundParameterTechniqueFinding/Expectation
BaRuO₃ (Perovskite)Ru Oxidation StateXANESExpected to be +4 for charge neutrality.
BaRuO₃ (Perovskite)Local StructureEXAFSExpected to show RuO₆ octahedra with Ru-O distance ~2.003 Å for the 3C phase diamond.ac.uk.
Ba₂Ru₃O₉(OH)Ru Oxidation StateXANESDetermined to be an average of +5.

Ellipsometry for Optical Properties (Complex Dielectric Function) of BaRuO₃

Spectroscopic ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a sample's surface. This allows for the determination of the complex dielectric function (ε = ε₁ + iε₂) of the material, which is fundamentally related to its electronic structure. The real part (ε₁) is associated with the polarization of the material, while the imaginary part (ε₂) is related to the absorption of light.

Investigations into the optical properties of epitaxially stabilized 3C-BaRuO₃ thin films have been conducted using spectroscopic ellipsometry at room temperature. The measurements, typically performed over a broad energy range (e.g., 0.74 to 5.5 eV), yield the spectroscopic dielectric functions of the material. By modeling the experimental data, often using a simple two-layer model (thin film on a substrate), the intrinsic optical response of the BaRuO₃ film can be extracted.

The complex dielectric function provides information about interband transitions, which are excitations of electrons from occupied to unoccupied states. The peaks in the ε₂ spectrum correspond to energies at which strong absorption occurs, and these can be related to specific transitions in the material's band structure. For metallic systems like BaRuO₃, the dielectric function also contains contributions from free carriers (Drude response), particularly at lower energies. The detailed analysis of the dielectric function of 3C-BaRuO₃ complements the understanding of its electronic structure obtained from other techniques like UPS and provides essential parameters for potential optoelectronic applications.

Table 7.5.1: Ellipsometry Investigation of 3C-BaRuO₃ Thin Film

ParameterMethodologyInformation Obtained
Complex Dielectric Function (ε = ε₁ + iε₂)Spectroscopic ellipsometry measurements on a thin film from 0.74 to 5.5 eV.Provides insight into the electronic band structure, including interband transitions and free carrier response.
Optical ModelTwo-layer model (BaRuO₃ film on SrTiO₃ substrate).Allows for the extraction of the intrinsic dielectric function of the BaRuO₃ film.

Computational and Theoretical Frameworks for Baruo3 Research

First-Principles Density Functional Theory (DFT) Calculations for BaRuO₃

First-principles calculations based on Density Functional Theory (DFT) serve as a fundamental tool for exploring the electronic and structural properties of materials like BaRuO₃. fz-juelich.de DFT provides a powerful quantum mechanical framework for modeling materials, offering reliable accuracy for structural, electronic, and magnetic properties. fz-juelich.de In the context of BaRuO₃, DFT is used to compute the electronic band structure and the density of states (DOS), which are foundational to understanding its metallic nature. youtube.com These calculations reveal that the states near the Fermi level are primarily composed of Ruthenium (Ru) 4d and Oxygen (O) 2p orbitals, indicating significant hybridization between them. youtube.com This hybridization is a key factor in determining the material's electronic behavior. youtube.com

The Generalized Gradient Approximation (GGA) is a class of functionals used within DFT to approximate the exchange-correlation (XC) energy, which accounts for the quantum mechanical effects of electron exchange and the complex effects of electron correlation. rwth-aachen.de Unlike the Local Density Approximation (LDA), GGA functionals incorporate not only the electron density at a given point but also the gradient of the density, which often improves accuracy for systems with rapidly varying densities. fz-juelich.de

In studies of BaRuO₃, the Perdew-Burke-Ernzerhof (PBE) GGA functional is commonly employed. youtube.com DFT-GGA calculations predict that non-magnetic cubic BaRuO₃ is a metal, a result consistent with experimental observations. youtube.com The analysis of the electronic structure shows that the hybridization between Ru-4d and O-2p orbitals extends over a wide energy range, from approximately -8 eV below the Fermi level to +5 eV above it. youtube.com This strong hybridization is crucial for the material's conductivity and magnetic properties.

Standard DFT functionals like GGA can be insufficient for materials with strongly correlated electrons, such as those with partially filled d or f shells. wikipedia.orgresearchgate.net This insufficiency arises from the self-interaction error inherent in these approximations, which can lead to an incorrect description of electron localization and correlation effects. researchgate.net The DFT+U method is a corrective approach that incorporates a Hubbard-like on-site Coulomb repulsion term (U) to better account for strong local interactions on specific atomic orbitals, such as the Ru 4d orbitals in BaRuO₃. researchgate.netresearchgate.net

This method divides electrons into two subsystems: itinerant electrons treated by standard DFT and localized d or f electrons that are subject to the additional Hubbard U term. researchgate.net For BaRuO₃, applying a DFT+U framework is crucial for capturing the physics of the correlated Ru 4d electrons. The choice of the Hubbard U and Hund's exchange J parameters is critical and influences the predicted electronic and magnetic ground state. These parameters can be determined empirically or from first-principles calculations. The DFT+U approach helps to correct the description of Mott insulators and other strongly correlated systems that are often incorrectly predicted to be metallic by standard DFT. univ-eloued.dz

The Full-Potential Linearized Augmented Plane Wave (FP-LAPW) method is one of the most precise implementations of DFT for crystalline solids. youtube.comyoutube.com It is an all-electron method, meaning it treats core and valence electrons with the same level of accuracy, and it does not make shape approximations for the charge density or potential (hence "full-potential"). youtube.comcmu.edu This makes it particularly suitable for complex materials like BaRuO₃, where accurate descriptions of the electronic structure are paramount.

The FP-LAPW method partitions the unit cell into non-overlapping atomic spheres (muffin-tins) and an interstitial region. cmu.edu Inside the spheres, the basis functions are atomic-like, while in the interstitial region, they are represented by plane waves. This dual representation provides a highly efficient and accurate basis set. cmu.edu Studies on the various polytypes of BaRuO₃ (3C, 4H, 6H, 9R) have utilized the FP-LAPW method to investigate their electronic and magnetic properties. These calculations help elucidate how the different stacking sequences of BaO₃ layers affect the density of states at the Fermi level and, consequently, the magnetic stability of each phase. Software packages like WIEN2k implement the FP-LAPW method and are widely used for such calculations on perovskite oxides.

Dynamical Mean-Field Theory (DMFT) Applications to BaRuO₃

While DFT+U accounts for static correlations, it fails to capture dynamical correlation effects, which are essential for understanding phenomena like quasiparticle lifetimes and metal-insulator transitions. Dynamical Mean-Field Theory (DMFT) is a more advanced technique designed to treat strongly correlated electron systems. DMFT maps the complex many-body lattice problem onto a solvable single-impurity Anderson model, which is then self-consistently embedded in the mean-field of the surrounding electrons. cmu.edu This approach becomes exact in the limit of infinite lattice coordination.

For realistic materials, DMFT is often combined with DFT in a scheme known as DFT+DMFT. In this approach, DFT (typically using the GGA) is used to calculate the non-interacting part of the Hamiltonian, while DMFT is used to treat the strong, local electron-electron correlations on the correlated orbitals (e.g., Ru 4d). youtube.com This combined approach has been successfully applied to BaRuO₃ to provide a more accurate picture of its electronic properties. youtube.com

Solving the quantum impurity model is the central challenge within a DMFT calculation. Several numerical techniques, known as "impurity solvers," have been developed for this purpose. The Hybridization Expansion Continuous-Time Quantum Monte Carlo (HY-CTQMC or CT-HYB) method is a powerful and widely used impurity solver. It performs a stochastic sampling of a diagrammatic expansion of the partition function in terms of the hybridization between the impurity and the bath.

The HY-CTQMC method is particularly effective for multi-orbital problems with general interactions, making it well-suited for studying the Ru t₂g orbitals in BaRuO₃. In the DFT+DMFT investigation of cubic BaRuO₃, the HY-CTQMC solver was employed to handle the quantum impurity problem. youtube.com This solver allows for a non-perturbative treatment of local correlations and provides access to dynamical quantities like the self-energy and the local Green's function, which are crucial for understanding the system's spectral properties. youtube.com

The application of DFT+DMFT with an HY-CTQMC solver to cubic BaRuO₃ has yielded significant predictions about its electronic state. youtube.com One of the key findings is the identification of a "spin-frozen" state at temperatures above the ferromagnetic transition. youtube.com This state is characterized by the presence of large, local magnetic moments that fluctuate slowly, indicating strong Hund's coupling. The system behaves like a collection of local moments that are not yet ferromagnetically ordered.

Furthermore, these calculations allow for the investigation of the system's coherence properties. At low temperatures, many correlated metals exhibit Fermi-liquid behavior, characterized by well-defined quasiparticles. However, strong correlations can lead to non-Fermi liquid (NFL) behavior. For BaRuO₃, DFT+DMFT calculations of the imaginary part of the self-energy (−ImΣ(iωₙ)) are used to distinguish between these states. A finite intercept at zero frequency suggests NFL behavior, while a zero intercept is characteristic of a Fermi liquid. youtube.com Calculations show that for BaRuO₃, the emergence of Fermi liquid or non-Fermi liquid behavior is highly dependent on the values of the on-site Coulomb repulsion U and Hund's exchange J. youtube.com Specifically, for a Coulomb repulsion U of 4 eV, a Generalized Fermi Liquid (GFL) form is observed for J values up to 0.5 eV. youtube.com

Data Tables

Table 1: Parameters Used in DFT+DMFT Calculations for Cubic BaRuO₃
ParameterValue/TypeDescriptionReference
DFT FunctionalGGA-PBEGeneralized Gradient Approximation (Perdew-Burke-Ernzerhof) for the exchange-correlation functional. youtube.com
Impurity SolverHY-CTQMCHybridization Expansion Continuous Time Quantum Monte-Carlo solver for the DMFT impurity problem. youtube.com
On-site Coulomb Repulsion (U)2.3 - 4.0 eVRange of values for the effective on-site Coulomb interaction on Ru 4d orbitals. youtube.com
Hund's Exchange (J)0.0 - 0.5 eVRange of values for the on-site Hund's coupling parameter on Ru 4d orbitals. youtube.com
Temperature (T)60 K, 116 KTemperatures at which the self-energy and other properties were computed. youtube.com
Table 2: Predicted Electronic Behavior of Cubic BaRuO₃ from Self-Energy Analysis
Coulomb U (eV)Hund's J (eV)-ImΣ(iωₙ→0)Predicted StateReference
2.3≥ 0.2FiniteNon-Fermi Liquid youtube.com
3.0≥ 0.2FiniteNon-Fermi Liquid youtube.com
4.00.0 - 0.5Approaches ZeroGeneralized Fermi Liquid youtube.com

Computational Studies on Electronic, Magnetic, and Optical Properties of BaRuO3 Across Polytypes

Computational studies, primarily employing density functional theory (DFT), have been instrumental in elucidating the distinct electronic, magnetic, and optical properties of Barium Ruthenium Trioxide (BaRuO3) across its various structural polytypes. researchgate.netnih.gov These theoretical investigations provide insights that complement experimental findings and explain the profound impact of crystal structure on the material's physical behavior. The primary polytypes studied include the cubic (3C), four-layer hexagonal (4H), six-layer hexagonal (6H), and nine-layer rhombohedral (9R) structures, which can be synthesized under different pressure conditions. researchgate.netnih.gov

First-principles calculations have successfully explained the evolution of electronic and magnetic properties across these four phases. researchgate.netnih.gov The differences arise from the varying proportions of hexagonal versus cubic stacking of the BaO3 layers, which alters the connectivity of the RuO6 octahedra. researchgate.netpnas.org In the 3C (cubic perovskite) structure, the RuO6 octahedra are exclusively corner-sharing, whereas the hexagonal polytypes (4H, 6H, 9R) feature a combination of corner-sharing and face-sharing octahedra. pnas.orgiphy.ac.cn

Electronic Properties: DFT calculations consistently show that all major polytypes of BaRuO3 are metallic. researchgate.net The electronic structure near the Fermi level is dominated by the hybridization of Ru 4d and O 2p orbitals. aps.org In the cubic (3C) phase, the Ru-4d orbitals split into t2g and eg sets due to the octahedral crystal field, with the t2g bands primarily contributing to the density of states at the Fermi level. aps.org

For the hexagonal polytypes, the local symmetry at the Ru sites is different, leading to more complex crystal field splitting. For instance, in the 4H structure, Ru atoms form trimers, leading to a splitting of the Ru states into a1g and eπg states. researchgate.net This difference in electronic structure explains the qualitatively different resistivity behaviors observed experimentally between the 4H and 9R polytypes at low temperatures. researchgate.net While both are metallic, the specific arrangement in the 9R structure allows for the opening of a small energy gap in certain directions, affecting its transport properties. researchgate.net More advanced computational methods combining DFT with dynamical mean-field theory (DMFT) have been used for the 3C and 4H phases to account for electron correlation effects. researchgate.net These studies reveal that the difference in RuO6 octahedra connectivity between the two phases results in varied Ru-O covalency, which significantly influences the electronic structure. researchgate.net

Magnetic Properties: A key finding from computational studies is the stark contrast in magnetic behavior between the cubic and hexagonal polytypes. Theoretical models predict, in agreement with experimental observations, that the 3C-BaRuO3 phase has a ferromagnetic ground state. researchgate.net In contrast, the 4H, 6H, and 9R hexagonal structures are found to be paramagnetic, showing no long-range magnetic order. researchgate.net DFT and DFT+DMFT calculations for the 3C phase show it to be a ferromagnetic metal. researchgate.net The calculated magnetic moment arises primarily from the Ru-4d state electrons. researchgate.net Some studies using the GGA+U approximation have described 3C-BaRuO3 as having half-metallic behavior, with a semiconductor gap for spin-up electrons while remaining metallic for spin-down electrons. researchgate.net First-principles investigations into 3C-BaRuO3 also identify it as a "Hund's metal," where Hund's rule coupling plays a crucial role in its magnetic properties, leading to a spin-frozen state above the ferromagnetic transition temperature. aps.org

The absence of long-range magnetic order in the hexagonal phases is attributed to their unique crystal structures. The face-sharing octahedra lead to shorter Ru-Ru distances, which can favor different magnetic interactions compared to the corner-sharing arrangement in the 3C phase. pnas.org While the 4H phase is paramagnetic, there is experimental evidence of short-range antiferromagnetic correlations, which computational studies aim to explain. researchgate.net

BaRuO3 PolytypeStacking SequenceRuO6 ConnectivityCalculated Magnetic Ground State
3C (Cubic)CCC...Corner-sharing onlyFerromagnetic researchgate.netresearchgate.net
4H (Hexagonal)CFCF...Corner- and Face-sharingParamagnetic researchgate.net
6H (Hexagonal)FCCFCC...Corner- and Face-sharingParamagnetic researchgate.net
9R (Rhombohedral)CFFCFFCFF...Corner- and Face-sharingParamagnetic researchgate.net

Optical Properties: DFT-based calculations have also been used to investigate the optical properties of BaRuO3 polytypes, such as the dielectric function, absorption spectrum, and refractive index. researchgate.netnih.gov The optical response in these materials is governed by electronic transitions between occupied and unoccupied states. Calculations for the 4H and 9R phases show that density functional based methods can largely explain the observed optical properties. researchgate.netnih.gov The frequency-dependent dielectric function, ε(ω), is a key parameter calculated to understand the optical behavior. mdpi.com The metallic nature of the BaRuO3 polytypes significantly influences their optical spectra, particularly at low energies (long wavelengths).

Theoretical Modeling of Charge and Spin Transport in BaRuO3

The theoretical modeling of charge and spin transport in BaRuO3 is intrinsically linked to the calculated electronic and magnetic structures of its polytypes. The models used to describe these phenomena depend critically on whether the polytype is a paramagnetic or ferromagnetic metal.

Charge Transport: For all metallic polytypes of BaRuO3, charge transport is fundamentally described by the movement of electrons in the partially filled Ru 4d and O 2p hybridized bands. In the paramagnetic hexagonal phases (4H, 6H, 9R), transport models are based on the scattering of charge carriers by phonons, impurities, and other electrons. The calculated band structures and Fermi surfaces from DFT provide the necessary input for these models. researchgate.net The distinct Fermi surface topologies of the different polytypes, such as the electron and hole pockets found in the 9R phase, are crucial for explaining their specific transport characteristics, like resistivity and thermoelectric power. researchgate.net

In the ferromagnetic 3C phase, the Stoner-Wohlfarth model of itinerant-electron ferromagnetism provides a foundational framework. pnas.orgiphy.ac.cn This model relates the ferromagnetic ordering to the electronic band structure, specifically the density of states at the Fermi level. pnas.org The metallic conductivity in this phase is carried by spin-polarized electrons. Theoretical descriptions of resistivity in itinerant-electron ferromagnets often include contributions from spin-disorder scattering, which is particularly significant near the Curie temperature (Tc). iphy.ac.cn Some theoretical work also points towards non-Fermi liquid behavior in 3C-BaRuO3, suggesting that strong electron correlations play a significant role in charge transport, requiring models that go beyond simple electron-phonon or electron-impurity scattering. aps.org

Spin Transport: Theoretical modeling of spin transport is most relevant for the ferromagnetic 3C polytype, where the net magnetization allows for spin-polarized currents. In such materials, charge current is naturally coupled with a spin current. The transport of spin is often modeled using a generalized spin-diffusion equation derived from the linearized Boltzmann equation. aps.org This framework considers the response of spin-polarized electrons to the effective electric and magnetic fields that arise from the material's magnetization dynamics. aps.org

Emerging Applications and Future Research Directions of Barium Ruthenium Trioxide

Catalytic Applications of BaRuO₃ in Oxidation Reactions

BaRuO₃ has emerged as a robust and efficient heterogeneous catalyst for various oxidation reactions. Its ability to operate under mild conditions without the need for harsh additives marks a significant advancement over conventional catalysts. The catalytic prowess of BaRuO₃ is deeply rooted in its crystal structure, which influences the nature of its oxygen atoms and their reactivity in oxygen transfer processes. acs.orgnih.gov

Barium ruthenium trioxide, particularly in its rhombohedral nanoperovskite form, serves as a highly effective heterogeneous catalyst for the selective oxidation of a variety of aromatic and aliphatic sulfides. acs.orgnih.gov A key advantage of this system is its use of molecular oxygen (O₂) as the sole and clean oxidant, eliminating the need for additives or toxic reagents that can generate harmful by-products. semanticscholar.orgrsc.org The catalyst demonstrates remarkable performance at relatively low temperatures (as low as 313 K), a significant improvement over other ruthenium- and manganese-based catalysts that often require temperatures between 373–423 K.

The BaRuO₃ catalyst is not only efficient but also reusable. It can be recovered through simple filtration and reused multiple times without a significant drop in its high catalytic performance. acs.orgnih.gov Mechanistic studies, including ¹⁸O-labeling experiments, have shown that the oxidation process proceeds via oxygen species originating from the solid catalyst itself. acs.orgnih.gov

Table 1: Selective Aerobic Oxidation of Various Sulfides Catalyzed by BaRuO₃ This table illustrates the catalytic efficiency and selectivity of BaRuO₃ in the oxidation of different sulfide (B99878) compounds using molecular oxygen.

Substrate Conversion (%) Sulfoxide Selectivity (%) Sulfone Selectivity (%)
Thioanisole >99 98 2
4-Methoxythioanisole >99 98 2
4-Methylthioanisole >99 98 2
4-Chlorothioanisole >99 97 3
Dibenzothiophene >99 0 >99
Benzyl phenyl sulfide >99 97 3

The high oxygen transfer capability of BaRuO₃ makes it particularly suitable for oxidative desulfurization (ODS) processes, a critical technology for producing cleaner fuels. rsc.org ODS is considered a promising alternative to traditional hydrodesulfurization, especially for removing refractory aromatic sulfur compounds under mild conditions. mdpi.come3s-conferences.org In this context, BaRuO₃ has demonstrated exceptional efficiency in the quantitative conversion of dibenzothiophene, a notoriously difficult-to-remove sulfur compound in fuel, into its corresponding sulfone with a yield of 99%. This high performance underscores its potential for applications in environmental management and the production of ultra-low sulfur fuels.

The unique catalytic activity of BaRuO₃ is largely attributed to its distinct crystal structure. Unlike other ruthenium-based perovskites such as Strontium ruthenate (SrRuO₃) and Calcium ruthenate (CaRuO₃), which feature corner-sharing RuO₆ octahedra, the rhombohedral structure of BaRuO₃ is characterized by face-sharing octahedra. acs.org This structural motif is crucial for its catalytic function.

When the size of the cation on the 'A' site of a perovskite structure (ABO₃) increases, it can induce a transformation from corner-sharing to face-sharing octahedra. researchgate.netaps.org Density functional theory (DFT) calculations have revealed that these face-sharing octahedra in BaRuO₃ are the likely active sites for the oxidation of sulfides. acs.orgnih.gov This configuration is believed to enhance the oxygen transfer reactivity of the material, setting it apart from catalysts with corner-sharing structures like Ruthenium dioxide (RuO₂). acs.orgnih.gov The arrangement of these octahedra directly impacts the electronic structure and the availability of active oxygen species, which are fundamental to the catalytic oxidation process. nih.gov

While research specifically on photothermal ammonia (B1221849) evolution with ruthenium-doped barium tantalum oxynitrides is nascent, the broader role of barium compounds as supports and promoters for ruthenium-based ammonia synthesis catalysts is well-established. Barium-promoted ruthenium catalysts are widely utilized for ammonia synthesis under mild reaction conditions. researchgate.netosti.gov For instance, barium niobates and cerium-doped barium tantalates have been successfully used as supports for ruthenium catalysts, demonstrating significant activity in ammonia synthesis. rsc.orgrsc.org The addition of barium as a promoter can enhance the activity of Ru catalysts by an order of magnitude. osti.gov Barium oxide (BaO) and related compounds like barium oxynitride electrides are known to be excellent promoters, enhancing the catalyst's activity by factors of 40 to 100 compared to unpromoted systems. researchgate.net This strong promoting effect suggests that barium-containing oxynitrides could be highly promising supports for developing next-generation catalysts for ammonia synthesis, potentially including photothermal processes. researchgate.net

Potential of BaRuO₃ in Spintronic Devices

Spintronics, or spin electronics, is a field that aims to utilize the intrinsic spin of electrons, in addition to their charge, to carry and process information, offering a path to novel devices with enhanced functionality and performance. researchgate.netaps.org Materials with high spin polarization at the Fermi level are critical for the development of spintronic technologies. nih.gov

Half-metallic ferromagnets are materials that act as a conductor for electrons of one spin orientation (e.g., spin-up) but as an insulator or semiconductor for electrons of the opposite spin (e.g., spin-down). nih.govmdpi.com This property results in 100% spin polarization at the Fermi level, making them ideal candidates for spintronic devices. nih.govresearchgate.net

While many perovskite oxides are being explored for their half-metallic properties, the cubic perovskite phase of BaRuO₃, synthesized under high pressure, exhibits itinerant ferromagnetism. arxiv.orgrsc.org First-principles calculations indicate that this ferromagnetic character is driven by a Stoner instability. arxiv.org The magnetic properties of the ARuO₃ (A = Ca, Sr, Ba) series evolve with the size of the A-site cation, which influences the Ru-O-Ru bond angle and the electronic bandwidth. iphy.ac.cn Cubic BaRuO₃ possesses a Ru-O-Ru bond angle of 180°, distinct from the more distorted structures of CaRuO₃ and SrRuO₃. iphy.ac.cn While studies have confirmed the ferromagnetic nature of cubic BaRuO₃, its classification as a true half-metal remains a subject of ongoing investigation. arxiv.orgscispace.com Its itinerant-electron ferromagnetism, however, makes it a material of significant interest for exploring new functionalities in spintronic applications. scispace.com

Table 2: Comparison of Structural and Magnetic Properties of ARuO₃ Perovskites This table compares key properties of this compound with its strontium and calcium analogues, highlighting the structural differences that influence their magnetic behavior.

Compound Crystal Structure Ru-O-Ru Bond Angle Magnetic Ordering Curie Temperature (Tc)
CaRuO₃ Orthorhombic 148.6° Paramagnetic N/A
SrRuO₃ Orthorhombic 162.6° Ferromagnetic ~160 K
BaRuO₃ (cubic) Cubic 180° Ferromagnetic ~60 K

BaRuO₃ as a Material for Thermoelectric Energy Conversion

Thermoelectric materials offer a promising avenue for sustainable energy solutions by converting waste heat directly into useful electrical energy. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. An ideal thermoelectric material possesses a high power factor (S²σ) and low thermal conductivity.

This compound has been investigated as a potential thermoelectric material. All of its polymorphs show positive Seebeck coefficients, indicating that holes are the majority charge carriers (p-type conduction). Experimental studies on polycrystalline BaRuO₃ have reported Seebeck coefficients in the range of 30–40 μV K⁻¹. The thermal conductivity at room temperature has been measured to be between 2 and 3 W m⁻¹ K⁻¹.

Future research in this area will likely focus on strategies to enhance the thermoelectric performance of BaRuO₃. These strategies include nanostructuring to reduce lattice thermal conductivity through increased phonon scattering and tuning the electronic properties via doping to optimize the power factor. A systematic investigation into the thermoelectric properties of different BaRuO₃ polymorphs, especially in thin-film form, could reveal pathways to engineer materials with improved ZT values for practical applications.

Table 1: Thermoelectric Properties of Polycrystalline this compound

PropertyReported ValueNotes
Seebeck Coefficient (S)30–40 μV K⁻¹Indicates p-type conduction.
Thermal Conductivity (κ)2–3 W m⁻¹ K⁻¹At room temperature.
Thermoelectric Figure of Merit (ZT)Not experimentally establishedA key focus for future research.

BaRuO₃ in Advanced Oxide Electronics and Heterostructures

Perovskite ruthenates are considered versatile electrical conductors, making them valuable components in the field of oxide electronics iphy.ac.cn. BaRuO₃, with its various polymorphs, offers a tunable platform for designing materials with specific electronic characteristics. The ability to grow high-quality, epitaxial thin films of BaRuO₃ is crucial for its integration into advanced electronic devices and heterostructures iphy.ac.cnlinseis.com.

A significant achievement in this area is the epitaxial stabilization of the metastable cubic perovskite (3C) phase of BaRuO₃ in thin-film form, which is not stable in bulk form under ambient conditions iphy.ac.cnlinseis.com. Techniques such as Pulsed Laser Epitaxy (PLE) have been successfully employed to grow high-quality 3C-BaRuO₃ thin films on substrates like strontium titanate (SrTiO₃) linseis.com. The choice of deposition technique and conditions allows for the selective growth of different polymorphs. For instance, pulsed laser deposition has been used to grow the nine-layered hexagonal (9R) structure, while sputtering has yielded the four-layered hexagonal (4H) phase researchgate.net.

These BaRuO₃ thin films can serve as conductive layers in complex oxide heterostructures pnas.org. The distinct electronic and magnetic properties of each polymorph can be harnessed in device design. For example, the metallic nature of the 4H phase and the ferromagnetic properties of the 3C phase could be utilized in spintronic devices or as bottom electrodes in ferroelectric capacitors researchgate.net. The development of heterostructures incorporating BaRuO₃ with other functional oxides (e.g., ferroelectrics, insulators) opens up possibilities for creating novel electronic devices with emergent properties arising from interfacial phenomena.

Exploration of Novel Quantum Phases in BaRuO₃ Under Extreme Conditions and Doping

This compound is a model system for studying the interplay between crystal structure, electronic correlations, and pressure, which can lead to the emergence of novel quantum phases arxiv.org. Depending on the synthesis pressure, BaRuO₃ can be stabilized in several different polymorphs, each with a unique crystal structure and a distinct ground state nih.govaps.org.

High-pressure synthesis techniques are instrumental in accessing these phases. As the synthesis pressure increases, BaRuO₃ undergoes a sequence of structural transformations: from the nine-layered rhombohedral (9R) structure at ambient pressure, to the four-layered hexagonal (4H) at ~3 GPa, the six-layered hexagonal (6H) at ~5 GPa, and finally to the cubic perovskite (3C) structure at pressures around 18 GPa mdpi.comdntb.gov.ua.

These structural changes are accompanied by dramatic shifts in physical properties. The hexagonal polymorphs (9R, 4H, 6H) are typically paramagnetic metals aps.orgdntb.gov.ua. In contrast, the cubic 3C phase, stabilized at high pressure, exhibits itinerant ferromagnetism with a transition temperature (T_c) of approximately 60 K arxiv.orgresearchgate.net. Further application of pressure on the 3C phase has been shown to suppress this ferromagnetism arxiv.orgaps.org.

Intriguingly, evidence of non-Fermi liquid behavior, a state where the conventional theory of metals breaks down, has been observed in both the 6H and the epitaxially stabilized 3C phases of BaRuO₃ iphy.ac.cndntb.gov.ua. This behavior is a signature of strong electronic correlations and proximity to a quantum critical point.

Future research is directed towards exploring the effects of chemical doping as another route to induce novel quantum phases. While superconductivity has not yet been discovered in doped BaRuO₃, studies on related perovskites suggest that introducing dopants on the A-site (Barium) or B-site (Ruthenium) could be a viable strategy to tune the electronic structure and potentially induce new ground states, including superconductivity.

Table 2: Properties of BaRuO₃ Polymorphs Synthesized Under High Pressure

Polymorph (Structure)Typical Synthesis PressureMagnetic Ground StateElectronic Behavior
9R (Rhombohedral)Ambient PressureParamagneticMetallic
4H (Hexagonal)~3 GPaParamagneticMetallic
6H (Hexagonal)~5 GPaParamagneticMetallic, Non-Fermi Liquid Behavior
3C (Cubic)~18 GPaFerromagnetic (T_c ≈ 60 K)Metallic, Non-Fermi Liquid Behavior

Methodological Advancements in BaRuO₃ Characterization and Computational Modeling

The study of BaRuO₃'s complex polymorphs and their properties has been driven by significant advancements in synthesis, characterization, and computational techniques.

Synthesis: High-pressure, high-temperature solid-state synthesis is the primary method for producing bulk samples of the various BaRuO₃ polymorphs that are not stable at ambient pressure mdpi.comdntb.gov.ua. For creating high-purity thin films and heterostructures for electronic applications, techniques like Pulsed Laser Epitaxy (PLE) and sputtering have proven effective linseis.comresearchgate.net. These methods allow for epitaxial growth, where the crystal structure of the thin film is aligned with the underlying substrate, enabling the stabilization of metastable phases like 3C-BaRuO₃ iphy.ac.cnlinseis.com.

Characterization: X-ray diffraction (XRD) is a cornerstone technique for identifying the crystal structure of the different polymorphs. For thin films, four-circle XRD is used to determine the epitaxial relationship and crystal orientation with respect to the substrate researchgate.net. For bulk powder samples, Rietveld refinement of XRD data provides precise lattice parameters and structural details dntb.gov.uaresearchgate.net.

Computational Modeling: Theoretical modeling plays a crucial role in understanding the electronic and magnetic properties of BaRuO₃ polymorphs. First-principles calculations based on Density Functional Theory (DFT) have been successfully used to explore the evolution of the electronic structure and magnetic properties across the 9R, 4H, 6H, and 3C phases. To account for the strong electronic correlations present in this material, more advanced methods like Dynamical Mean-Field Theory (DMFT) have been combined with DFT. These computational studies have provided insights into the origins of the non-Fermi liquid behavior and the contrasting magnetic properties observed in the different crystal structures.

Table 3: Key Methodologies in BaRuO₃ Research

MethodologyTechniqueApplication in BaRuO₃ Research
SynthesisHigh-Pressure/High-TemperatureStabilization of bulk polymorphs (4H, 6H, 3C).
Pulsed Laser Epitaxy (PLE) / SputteringGrowth of high-quality, epitaxial thin films.
CharacterizationX-Ray Diffraction (XRD)Phase identification and structural analysis.
Rietveld RefinementPrecise determination of lattice parameters from powder XRD.
Computational ModelingDensity Functional Theory (DFT)Calculation of electronic and magnetic properties.
Dynamical Mean-Field Theory (DMFT)Modeling of strong electronic correlation effects.

Q & A

Q. What are the established synthesis methods for barium ruthenium trioxide, and how do reaction conditions influence crystallographic phase formation?

  • Methodological Answer : this compound is typically synthesized via solid-state reactions or sol-gel methods. For solid-state synthesis, stoichiometric mixtures of BaCO₃ and RuO₂ are calcined at 900–1100°C under controlled oxygen flow to prevent RuO₂ decomposition . Phase purity is confirmed via X-ray diffraction (XRD), with Rietveld refinement to identify orthorhombic or hexagonal phases. Sol-gel routes using nitrate precursors and citric acid chelation yield finer particle sizes (<100 nm), but require post-annealing at 700–900°C to achieve crystallinity . Key variables include annealing duration, oxygen partial pressure, and cooling rates, which affect oxygen vacancy concentrations and electrical properties.

Q. Which characterization techniques are critical for verifying the structural and electronic properties of BaRuO₃?

  • Methodological Answer :
  • XRD : Primary tool for phase identification; hexagonal vs. orthorhombic structures are distinguished via peak splitting (e.g., 2θ ~32° and 47°) .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies oxidation states (e.g., Ru⁴⁺ vs. Ru³⁺) and oxygen vacancy concentrations .
  • Electrical Transport Measurements : Four-probe resistivity setups (1.8–300 K) reveal metallic behavior in hexagonal phases, while orthorhombic phases may exhibit semiconducting trends due to disorder .
  • Transmission Electron Microscopy (TEM) : Resolves grain boundaries and defects impacting magnetoresistance.

Q. What safety protocols are essential when handling this compound precursors?

  • Methodological Answer : RuO₂ and BaCO₃ are toxic and irritant, respectively. Use fume hoods for powder handling, and employ personal protective equipment (PPE) including nitrile gloves and N95 masks. Waste disposal must comply with OSHA guidelines for heavy metals (e.g., 29 CFR 1910.1025). For sol-gel synthesis, nitric acid digestion requires secondary containment trays .

Advanced Research Questions

Q. How can discrepancies in reported magnetic properties of BaRuO₃ be systematically addressed?

  • Methodological Answer : Contradictions in magnetic susceptibility data (e.g., paramagnetic vs. weak ferromagnetic behavior) often arise from:
  • Oxygen Nonstoichiometry : Controlled atmosphere annealing (e.g., Ar/O₂ mixtures) stabilizes specific vacancy concentrations, quantified via thermogravimetric analysis (TGA) .
  • Cation Disorder : Neutron diffraction clarifies Ru/Ba site occupancy, while Mössbauer spectroscopy probes local magnetic environments .
  • Sample History : Document thermal cycling (e.g., cooling rates) to correlate hysteresis with defect dynamics.

Q. What computational approaches validate experimental observations of BaRuO₃’s electronic structure?

  • Methodological Answer : Density Functional Theory (DFT) with Hubbard-U corrections (e.g., U = 2–4 eV for Ru 4d orbitals) models electron correlation effects. Band structure calculations using VASP or Quantum ESPRESSO predict metallic conductivity in hexagonal phases, aligning with angle-resolved photoemission spectroscopy (ARPES) data . Hybrid functionals (HSE06) improve bandgap accuracy for orthorhombic variants.

Q. How do interfacial effects in BaRuO₃ thin films impact their catalytic performance in oxygen evolution reactions (OER)?

  • Methodological Answer : Epitaxial films grown via pulsed laser deposition (PLD) on SrTiO₃ substrates show enhanced OER activity due to strain-induced lattice distortions. Electrochemical impedance spectroscopy (EIS) at 0.1–10 kHz identifies charge-transfer resistance minima at 5 nm film thickness. Post-deposition annealing in O₂ (500°C, 2 hrs) reduces surface hydroxyl groups, verified by in-situ FTIR .

Q. What strategies resolve conflicting reports on BaRuO₃’s thermal stability under reducing atmospheres?

  • Methodological Answer : Thermogravimetric-differential thermal analysis (TG-DTA) under H₂/Ar (5% H₂) reveals decomposition thresholds:
  • Mass Loss Onset : ~600°C (BaRuO₃ → BaO + Ru), confirmed via post-mortem XRD .
  • Kinetic Barriers : Isothermal holds (500–700°C) with Arrhenius modeling yield activation energies (Eₐ ~1.2 eV), suggesting Ru diffusion limits decomposition .

Guidelines for Methodological Rigor

  • Data Reproducibility : Document synthesis parameters (e.g., heating rates ±1°C/min) and raw data archiving per FAIR principles .
  • Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA) to compare datasets across 20+ studies, highlighting confounders like impurity phases .
  • Literature Review : Prioritize peer-reviewed journals (e.g., Chemistry of Materials, Physical Review B) over preprints; exclude non-peer-reviewed market reports .

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